2-(3,5-Dimethylphenoxy)butanoyl chloride

Vue d'ensemble

Description

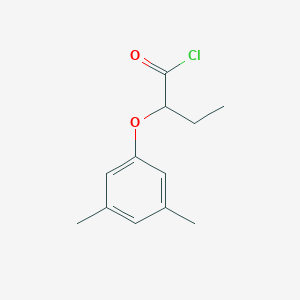

2-(3,5-Dimethylphenoxy)butanoyl chloride is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics. It is known for its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)butanoyl chloride typically involves the reaction of 2-(3,5-dimethylphenoxy)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(3,5-Dimethylphenoxy)butanoic acid+SOCl2→2-(3,5-Dimethylphenoxy)butanoyl chloride+SO2+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and consistent quality of the final product.

Types of Reactions:

Nucleophilic Substitution: The acyl chloride group in this compound is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 2-(3,5-dimethylphenoxy)butanoic acid and hydrochloric acid.

Reduction: Reduction of the acyl chloride can yield the corresponding alcohol, 2-(3,5-dimethylphenoxy)butanol.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and water.

Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during nucleophilic substitution reactions.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3,5-Dimethylphenoxy)butanoyl chloride serves as a critical intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that exhibit pharmacological activity. For instance, it has been utilized in the development of novel anti-inflammatory agents and potential treatments for neurodegenerative diseases.

Biological Modifications

In proteomics research, this compound is employed to modify biomolecules, enhancing their stability and functionality. Its reactive acyl chloride group allows for the formation of amides and esters with amino acids and other biomolecules, facilitating studies on protein interactions and functions.

Material Science

The compound is also used in the production of specialty chemicals and materials. Its properties enable it to act as a coupling agent or cross-linker in polymer chemistry, leading to the development of advanced materials with tailored properties for specific applications.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing new derivatives from this compound demonstrated its effectiveness in generating compounds with significant anti-inflammatory properties. The synthesized derivatives were tested for their ability to inhibit pro-inflammatory cytokines, showing promising results that suggest potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Modification of Biomolecules

Research involving the modification of peptides using this compound highlighted its utility in enhancing peptide stability against enzymatic degradation. This modification allowed for improved bioavailability and efficacy in therapeutic applications.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Effective intermediate for anti-inflammatory agents |

| Biological Modifications | Modification of biomolecules | Enhanced stability and functionality |

| Material Science | Production of specialty chemicals | Improved properties in polymer applications |

Mécanisme D'action

The reactivity of 2-(3,5-Dimethylphenoxy)butanoyl chloride is primarily due to the acyl chloride functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion, resulting in the formation of a new covalent bond.

Comparaison Avec Des Composés Similaires

- 2-(3,5-Dimethylphenoxy)acetyl chloride

- 2-(3,5-Dimethylphenoxy)propionyl chloride

- 2-(3,5-Dimethylphenoxy)valeryl chloride

Comparison: While these compounds share the 3,5-dimethylphenoxy group, they differ in the length and structure of the acyl chain. This variation affects their reactivity and the types of products they form. 2-(3,5-Dimethylphenoxy)butanoyl chloride is unique due to its specific chain length, which can influence its steric and electronic properties, making it suitable for particular synthetic applications.

Activité Biologique

2-(3,5-Dimethylphenoxy)butanoyl chloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C12H15ClO2

- Molecular Weight : 226.70 g/mol

- Structure : The compound features a butanoyl group attached to a 3,5-dimethylphenoxy moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with butyryl chloride in the presence of a base to facilitate the formation of the acyl chloride. This process can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

- A study demonstrated that derivatives of phenoxybutanoic acids possess activity against a range of bacterial strains, suggesting that modifications to the phenoxy group can enhance antimicrobial efficacy .

- In vitro assays have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Anticancer Potential

Recent investigations into the anticancer properties of phenoxy derivatives have revealed promising results:

- Compounds similar to this compound have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that modifications in the acyl chain can lead to enhanced cytotoxicity against breast cancer cells .

- Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell metabolism and proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Case Studies

- Antibacterial Screening : A series of experiments were conducted to evaluate the antibacterial activity of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating moderate efficacy compared to standard antibiotics .

- Cytotoxicity Assays : In a study assessing its anticancer potential, the compound was tested against several human cancer cell lines using MTT assays. The results showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects on certain cancer types while exhibiting lower toxicity towards normal cells .

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular processes. For example, inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing DNA synthesis and cell division in rapidly proliferating cells such as bacteria and cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives may induce oxidative stress in target cells, leading to apoptosis via mitochondrial pathways .

Propriétés

IUPAC Name |

2-(3,5-dimethylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBRBMIKOTNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530565 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66227-19-8 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.